
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid
Overview
Description
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid (CAS: 1093120-64-9) is a boronic acid derivative featuring a thiophene ring substituted with an ethoxycarbonyl group at the 5-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its reactivity with aryl halides, enabling the synthesis of complex heterocyclic systems . The ethoxycarbonyl group serves as an electron-withdrawing substituent, enhancing the electrophilicity of the boron atom and improving coupling efficiency. Its applications span pharmaceuticals, materials science, and organic electronics, particularly in constructing π-conjugated systems for optoelectronic devices .
Biological Activity
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and biological activities. Its molecular formula is C₉H₁₁B O₂S, with a molecular weight of approximately 185.06 g/mol. The compound contains a thiophene ring substituted with an ethoxycarbonyl group and a boronic acid functional group, which contribute to its reactivity and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing various organic compounds. The mechanism involves transmetalation, where the boron atom interacts with nucleophiles, facilitating the formation of new carbon-carbon bonds. This property is essential for developing targeted therapies, particularly in cancer treatment, as it allows for the synthesis of complex molecules that can modulate biological pathways.
Biological Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. For instance, compounds derived from thiophene-based boronic acids have shown activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Boronic acids, including this derivative, have been implicated in inhibiting proteasomal activity, which is crucial for degrading proteins that regulate cell cycle progression .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some related compounds and their similarity indices:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(5-Methylthiophen-2-yl)boronic acid | 162607-20-7 | 0.87 |
2-Carboxythiophene-5-boronic acid | 465515-31-5 | 0.84 |
5-Formylthiophen-2-boronic acid | 4347-33-5 | 0.77 |
(5-Cyanothiophen-2-yl)boronic acid | 305832-67-1 | 0.77 |
(5-(Hydroxymethyl)thiophen-3-yl)boronic acid | 1268683-45-9 | 0.60 |
These compounds vary primarily in their substituents on the thiophene ring or the nature of their functional groups, influencing their chemical reactivity and biological activity .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various boronic acids, including derivatives of thiophene. The agar-well diffusion method was utilized to assess their efficacy against S. aureus and E. coli, showing promising results for certain derivatives .
- Anticancer Research : In vitro studies demonstrated that this compound could inhibit proteasomal activity in cancer cell lines, leading to apoptosis in treated cells. This suggests its potential as a therapeutic agent in oncology .
- Synthetic Applications : The compound has been used as a building block in synthesizing more complex organic molecules through cross-coupling reactions, showcasing its versatility in organic synthesis .
Scientific Research Applications
Organic Synthesis
Building Block in Synthesis
(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid serves as a crucial building block in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This reaction is widely utilized for constructing complex organic molecules, including pharmaceuticals and agrochemicals .
Reactivity with Nucleophiles
The boronic acid group allows for reversible covalent bonding with diols and other nucleophiles, enabling the formation of stable complexes. This property is essential for developing targeted therapies and optimizing synthetic pathways .
Medicinal Chemistry
Potential Biological Activities
Research indicates that this compound exhibits potential biological activities, including anticancer, antibacterial, and antiviral properties. The compound's ability to interact with biological targets through the formation of boronate esters makes it a candidate for drug development .
Enzyme Inhibition
The compound has shown promise in inhibiting enzymes involved in critical biological pathways. Preliminary studies suggest that it can inhibit β-lactamases, which are enzymes that confer antibiotic resistance, thereby restoring the efficacy of certain antibiotics against resistant bacterial strains .
Materials Science
Development of Advanced Materials
In materials science, this compound is used to develop advanced materials such as polymers and electronic components. Its unique chemical properties allow for the synthesis of materials with tailored functionalities, which are crucial for applications in electronics and nanotechnology .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of boronic acids, including this compound. It was found to inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways. This highlights its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antibacterial Properties
Research demonstrated that this compound could restore antibiotic efficacy against resistant bacteria by inhibiting β-lactamase enzymes. This finding underscores its potential role in combating antibiotic resistance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a halogenated thiophene derivative reacts with a boronic acid precursor under palladium catalysis. For example, in palladium-catalyzed C–H bond functionalization, (5-acetylthiophen-2-yl)boronic acid was used to form C–C bonds at the β-position of thiophenes, achieving a 61% yield . Stabilizing intermediates like MIDA esters (e.g., 2-furanyl boronic acid MIDA ester in ) can improve synthetic efficiency by reducing deboronation side reactions . Post-synthesis purification often involves column chromatography or recrystallization, with purity verification via HPLC (>97% purity thresholds, as noted in commercial samples) .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Quadrupolar splitting of nuclei can complicate boron signal detection, but and NMR are standard for confirming substituent positions .
- Mass spectrometry (MS) : High-resolution MS (e.g., [M] at m/z 600.1036) and elemental analysis (e.g., C: 68.07%, S: 10.67%) validate molecular composition .
- Chromatography : GC or HPLC with >97% purity thresholds ensures batch consistency .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer : Store below -20°C in inert, moisture-free environments. Boronic acids are prone to hydrolysis; anhydrous solvents (e.g., THF) and desiccants are critical for long-term stability. highlights strict storage protocols for similar thiophene boronic acid derivatives .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling conditions be optimized for this compound?
- Methodological Answer :
- Catalyst selection : Pd(PPh) or PdCl(dppf) are common for thiophene derivatives. Ligands like SPhos enhance electron-deficient aryl coupling .
- Solvent/base systems : Use polar aprotic solvents (DMF, DMSO) with weak bases (NaCO) to minimize boronic acid decomposition.
- Reaction monitoring : Track by TLC or LC-MS to terminate reactions before side products (e.g., deboronation) dominate. reported a 61% yield, suggesting room for optimization via temperature control (60–80°C) .
Q. How do electronic effects of the ethoxycarbonyl group influence reactivity?
- Methodological Answer : The electron-withdrawing ethoxycarbonyl group reduces electron density at the boronic acid site, slowing transmetalation in cross-coupling reactions. Computational modeling (DFT) can predict charge distribution, while UV-Vis spectroscopy or cyclic voltammetry (as in for solar cell studies) quantifies electronic effects . Adjusting substituents (e.g., replacing ethoxy with methyl) in synthetic analogs can validate structure-activity relationships.
Q. What strategies mitigate instability during aqueous workup?
- Methodological Answer :
- In situ protection : Convert the boronic acid to a more stable ester (e.g., pinacol ester) during synthesis, as seen in for 5-acetylthiophene-2-boronic acid pinacol ester .
- Acidic quenching : Use dilute HCl (pH 4–5) to protonate the boronate intermediate, reducing hydrolysis.
- Lyophilization : Rapid freeze-drying minimizes water exposure post-purification.
Q. How are contradictions in reported reactivity resolved (e.g., variable yields)?
- Methodological Answer :
- Purity verification : Replicate experiments using batches with HPLC-validated purity (>97%) to rule out impurity-driven variability .
- Side-product analysis : LC-MS or NMR can identify decomposition byproducts (e.g., boroxines). ’s 61% yield suggests competing pathways (e.g., homocoupling) requiring optimization .
- Environmental controls : Strict inert-atmosphere handling (glovebox) prevents oxidation, as moisture sensitivity varies between suppliers .
Q. What role does this compound play in medicinal chemistry?
- Methodological Answer : Thiophene boronic acids are key in designing β-lactamase inhibitors (e.g., benzo[b]thiophen-2-yl boronic acid in ) and heterocyclic drug candidates. The ethoxycarbonyl group enhances membrane permeability, making it a scaffold for protease inhibitors or kinase-targeted therapies .
Q. Data Contradictions and Solutions
Q. Key Applications in Research
- Organic Electronics : Thiophene boronic acids are used in bulk-heterojunction solar cells for their π-conjugation and charge transport properties (analogous to ) .
- Catalysis : As ligands in transition-metal complexes for asymmetric synthesis.
- Drug Discovery : Building blocks for indole derivatives () and enzyme inhibitors .
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The reactivity and properties of thiophene-based boronic acids are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Thiophene Boronic Acids
Key Observations :
- Electron-Withdrawing Groups (EWGs): Substituents like ethoxycarbonyl, cyano, and formyl increase boron electrophilicity, accelerating cross-coupling reactions. Cyanated derivatives exhibit superior charge-transfer properties in optoelectronics .
- Steric Effects : Bulky groups (e.g., tert-butyl) hinder coupling efficiency but are valuable in synthesizing sterically constrained architectures .
- Biological Activity : Methoxycarbonyl analogs show stronger enzyme inhibition (IC₅₀: 16.6 μM) than ethoxycarbonyl derivatives (IC₅₀: 34.8 μM), likely due to improved binding interactions .
Reactivity in Cross-Coupling Reactions
This compound demonstrates robust reactivity in palladium-catalyzed couplings, comparable to acetyl-substituted analogs (e.g., (5-acetylthiophen-2-yl)boronic acid, 61% yield in arylations) . However, cyano-substituted derivatives achieve higher yields in photovoltaic material synthesis due to stronger electron-deficient character .
Table 2: Reaction Yields and Conditions
Properties
IUPAC Name |
(5-ethoxycarbonylthiophen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBDDYBJDARVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694516 | |
Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093120-64-9 | |
Record name | [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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